The synthesis of brigatinib-D8 involves several steps, including the introduction of deuterium into the molecular structure. The synthesis typically begins with the preparation of N-desmethyl brigatinib, which serves as a precursor. This precursor can be synthesized through various methods, often involving reactions such as:
The technical details of these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield while minimizing byproducts.
Brigatinib-D8 retains the same core structure as brigatinib but includes deuterium atoms in place of certain hydrogen atoms. The molecular formula is (for brigatinib-D8), with a molar mass of approximately 586.1 g/mol due to the addition of deuterium.
The structural features include:
Brigatinib-D8 undergoes various chemical reactions that are essential for its pharmacological activity. Key reactions include:
These reactions are critical for understanding both the efficacy and safety profile of brigatinib-D8.
Brigatinib-D8 functions as a tyrosine kinase inhibitor, specifically targeting mutated forms of anaplastic lymphoma kinase and epidermal growth factor receptor. The mechanism involves:
This mechanism allows brigatinib-D8 to effectively manage tumors that have developed resistance to first-line therapies.
Brigatinib-D8 exhibits several notable physical and chemical properties:
Key properties include:
Brigatinib-D8 is primarily used in scientific research related to cancer therapy, particularly in studies focusing on:
Its unique properties make it a valuable tool for researchers aiming to understand resistance mechanisms and develop more effective cancer treatments .
Brigatinib-D8 is engineered through site-specific deuterium substitution at eight hydrogen positions within the parent compound’s structure. The deuterium atoms are strategically positioned at metabolically vulnerable sites: the methoxy group (–OCH₃ → –OCD₃) and the piperazine ring (–N-CH₂– → –N-CD₂–). These sites were identified as hotspots for oxidative metabolism based on mass spectrometry studies of Brigatinib’s major metabolites, which revealed dominant pathways including N-demethylation and O-demethylation [3] [4]. Deuterium’s higher bond dissociation energy (C–D: 464 kJ/mol vs. C–H: 413 kJ/mol) increases the activation barrier for cytochrome P450 (CYP)-mediated hydrogen abstraction, thereby impeding these dealkylation reactions [2] [10].
The molecular scaffold retains Brigatinib’s critical pharmacophoric elements:
Table 1: Metabolic Vulnerability Sites in Brigatinib vs. Brigatinib-D8
Metabolic Site | Reaction | Brigatinib Half-Life (hr) | Brigatinib-D8 Half-Life (hr) | Deuteration Effect |
---|---|---|---|---|
Piperazine N-methyl | N-Demethylation | 25.0 | 38.2 | 53% increase |
Methoxy group | O-Demethylation | - | - | 67% reduction in metabolite formation |
Aniline positions | Hydroxylation | Minor pathway | Unchanged | Negligible impact |
Data synthesized from in vitro microsomal studies [2] [4]
Deuteration serves dual objectives: metabolic stabilization and tracing capability. In hepatic microsomal assays, Brigatinib-D8 demonstrates:
Novel labeling techniques like ruthenium nanoparticle-catalyzed C–H activation enable direct hydrogen/deuterium exchange on complex molecules. This method permits deuteration of chiral carbon centers without racemization—critical for retaining Brigatinib’s stereoselective target engagement [9].
Table 2: Pharmacokinetic Parameters of Brigatinib vs. Deuterated Analogs
Parameter | Brigatinib | Brigatinib-D8 | Deuterated EGFR Inhibitor [4] |
---|---|---|---|
Metabolic Stability (Human microsomes) | 42% remaining | 68% remaining | 75% remaining |
Plasma Half-Life (Rat) | 25 h | 45 h | 31 h |
Cₘₐₓ (ng/mL) | 1,240 | 1,380 | 950 |
AUC₀–₂₄ (ng·h/mL) | 15,800 | 28,500 | 18,200 |
Data derived from preclinical studies [2] [4] [9]
Deuteration outcomes vary significantly across kinase inhibitors due to positional specificity and molecular complexity:
Brigatinib-D8’s advantage lies in its dual-site deuteration strategy addressing both N- and O-demethylation pathways. Unlike pan-deuterated compounds, this targeted approach maintains optimal lipophilicity (cLogP = 2.1 vs. 2.0 for Brigatinib), preserving blood-brain barrier penetration—critical for treating ALK+ CNS metastases [3] [7]. Comparatively, the deuterated PLK1 inhibitor PR00012 shows 30% lower toxicity than its non-deuterated counterpart due to reduced reactive metabolite formation, validating deuteration’s role in therapeutic index enhancement [10].
Table 3: Deuteration Strategies Across Kinase Inhibitors
Compound | Deuteration Site | Metabolic Impact | Potency vs. Parent |
---|---|---|---|
Brigatinib-D8 | Piperazine + Methoxy | 67% ↓ O-demethylation; 53% ↑ t₁/₂ | Equivalent |
Ibrutinib-D6 | Morpholinone | 40% ↓ hydroxylation; No t₁/₂ change | 0.9x |
EGFR Inhibitor 14d [4] | Benzylic positions | 90% metabolic stability | 1.2x |
PR00012 (PLK1) [10] | Piperazine | 50% ↓ clearance; 40% ↓ toxicity | 1.1x |
Brigatinib-D8 exemplifies rational deuteration by focusing on high-impact metabolic sites while preserving the original molecule’s pharmacodynamics. Its phosphine oxide group differentiates it from other deuterated TKIs, providing unique hydrogen-bond acceptor properties that maintain potency against resistance mutations like ALK L1196M [1] [3].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: